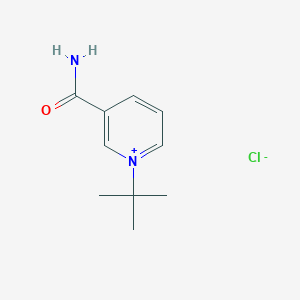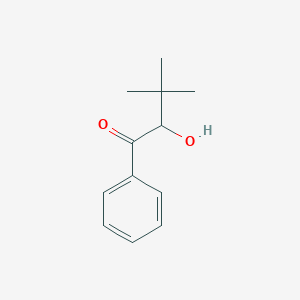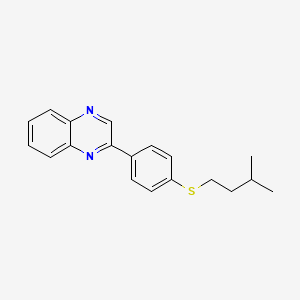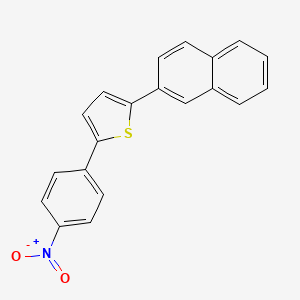
Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)- is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a naphthalene ring and a nitrophenyl group attached to the thiophene ring, making it a unique and interesting molecule for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where a boronic acid derivative of naphthalene is coupled with a brominated thiophene derivative in the presence of a palladium catalyst. The nitrophenyl group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, converting the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst, ethanol.
Substitution: Chlorine, bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Applications De Recherche Scientifique
Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene, 2-(2-naphthalenyl)-5-(4-aminophenyl)-: Similar structure but with an amino group instead of a nitro group.
Thiophene, 2-(2-naphthalenyl)-5-(4-methylphenyl)-: Similar structure but with a methyl group instead of a nitro group.
Thiophene, 2-(2-naphthalenyl)-5-(4-chlorophenyl)-: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)- is unique due to the presence of both a naphthalene ring and a nitrophenyl group, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
51776-10-4 |
|---|---|
Formule moléculaire |
C20H13NO2S |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2-naphthalen-2-yl-5-(4-nitrophenyl)thiophene |
InChI |
InChI=1S/C20H13NO2S/c22-21(23)18-9-7-15(8-10-18)19-11-12-20(24-19)17-6-5-14-3-1-2-4-16(14)13-17/h1-13H |
Clé InChI |
GHUHTYSFEHIAQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(S3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


germane](/img/structure/B14645752.png)
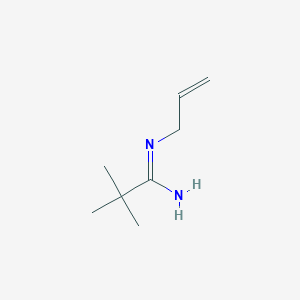
![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)
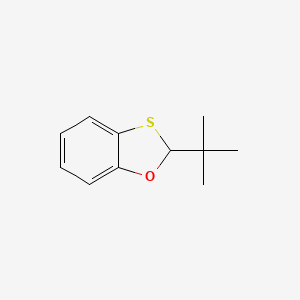
![3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene](/img/structure/B14645769.png)
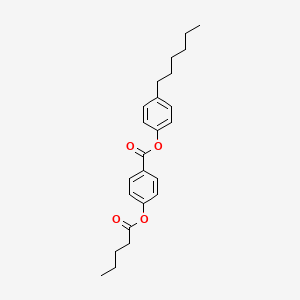
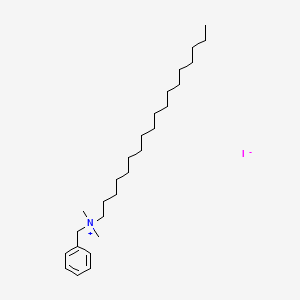
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)[3-(diethylamino)propyl]amino]-1,3,5-triazine-4,2-diyl]]]bis-, hexasodium salt](/img/structure/B14645788.png)
![Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone](/img/structure/B14645791.png)
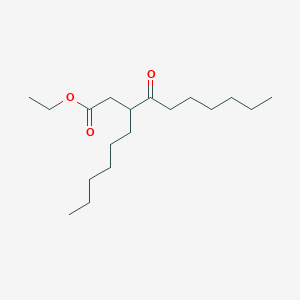
![1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL](/img/structure/B14645805.png)
